molecular formula C18H16N4S B11435722 N-(2,4-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine

N-(2,4-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11435722
M. Wt: 320.4 g/mol
InChI Key: NVIWELUOPGBZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both phenyl and thiophene groups in the structure suggests potential interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene group: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the 2,4-dimethylphenyl group: This can be done through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under specific conditions.

    Substitution: The phenyl and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or copper catalysts for cross-coupling reactions.

Major Products Formed

    Oxidation products: Sulfoxides or sulfones from the thiophene ring.

    Reduction products: Reduced imidazo[1,2-a]pyrimidine derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine would depend on its specific biological target. Generally, compounds of this class may:

    Bind to specific receptors or enzymes: Modulating their activity.

    Interact with DNA or RNA: Affecting gene expression or protein synthesis.

    Inhibit or activate signaling pathways: Leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine
  • N-(2,4-dimethylphenyl)-2-(furan-3-yl)imidazo[1,2-a]pyrimidin-3-amine
  • N-(2,4-dimethylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyrimidin-3-amine

Uniqueness

The uniqueness of N-(2,4-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-thiophen-3-ylimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C18H16N4S/c1-12-4-5-15(13(2)10-12)20-17-16(14-6-9-23-11-14)21-18-19-7-3-8-22(17)18/h3-11,20H,1-2H3

InChI Key

NVIWELUOPGBZEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CSC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.